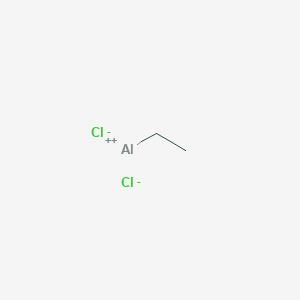

ETHYLALUMANEBIS(YLIUM) DICHLORIDE

Übersicht

Beschreibung

ETHYLALUMANEBIS(YLIUM) DICHLORIDE is an organoaluminium compound with the chemical formula C2H5AlCl2. It is a colorless to yellow liquid that is highly reactive and flammable. This compound is primarily used in the field of organic synthesis and as a catalyst in various industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE can be synthesized through the reaction of triethylaluminium with hydrochloric acid. The reaction proceeds as follows:

(C2H5)3Al+2HCl→C2H5AlCl2+2C2H6

This reaction is typically carried out under controlled conditions to prevent the highly reactive and flammable nature of the compound from causing any hazards.

Industrial Production Methods

In industrial settings, ethyl aluminium dichloride is produced using similar methods but on a larger scale. The process involves the careful handling of triethylaluminium and hydrochloric acid, with appropriate safety measures in place to manage the reactivity and flammability of the resulting product.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYLALUMANEBIS(YLIUM) DICHLORIDE undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with other compounds to replace one or more of its chlorine atoms.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

Reduction Reactions: It can participate in reduction reactions, often serving as a reducing agent.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and other organometallic compounds. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Polymerization Reactions: this compound is used in conjunction with other catalysts, such as titanium tetrachloride, under controlled temperature and pressure conditions.

Reduction Reactions: It is often used with reducing agents like lithium aluminium hydride.

Major Products Formed

Substitution Reactions: The major products are typically new organoaluminium compounds with different alkyl or aryl groups.

Polymerization Reactions: The primary products are polymers such as polyethylene and polypropylene.

Reduction Reactions: The products are usually reduced organic compounds, such as alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

ETHYLALUMANEBIS(YLIUM) DICHLORIDE has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation.

Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It plays a crucial role in the production of synthetic rubbers, plastics, and other polymeric materials.

Wirkmechanismus

ETHYLALUMANEBIS(YLIUM) DICHLORIDE acts primarily as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze a wide range of chemical reactions by stabilizing reaction intermediates and facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its catalytic activity include the activation of olefins and the stabilization of carbocations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylaluminium chloride: Similar in structure but with two ethyl groups instead of one.

Triethylaluminium: Contains three ethyl groups and is used in similar catalytic applications.

Ethylaluminium sesquichloride: Contains a mixture of ethyl and chlorine atoms in different ratios.

Uniqueness

ETHYLALUMANEBIS(YLIUM) DICHLORIDE is unique in its balance of reactivity and stability, making it particularly useful as a catalyst in polymerization reactions. Its ability to act as a strong Lewis acid and its compatibility with a wide range of reagents and reaction conditions set it apart from other similar compounds.

Eigenschaften

Molekularformel |

C2H5AlCl2 |

|---|---|

Molekulargewicht |

126.95 g/mol |

IUPAC-Name |

ethylaluminum(2+);dichloride |

InChI |

InChI=1S/C2H5.Al.2ClH/c1-2;;;/h1H2,2H3;;2*1H/q;+2;;/p-2 |

InChI-Schlüssel |

UAIZDWNSWGTKFZ-UHFFFAOYSA-L |

Kanonische SMILES |

CC[Al+2].[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

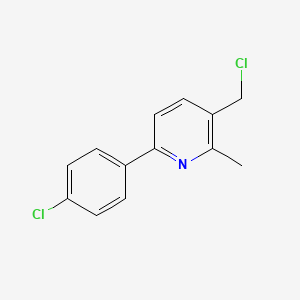

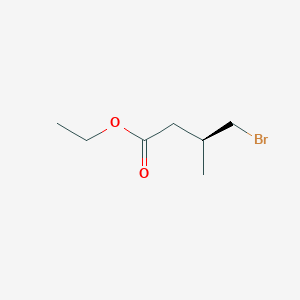

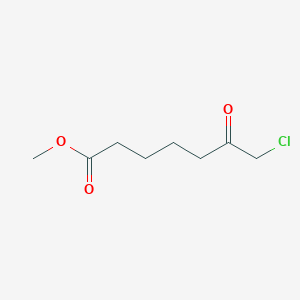

Synthesis routes and methods I

Procedure details

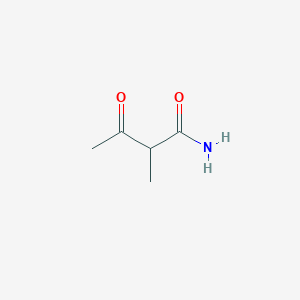

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B8706578.png)